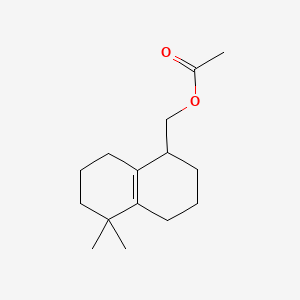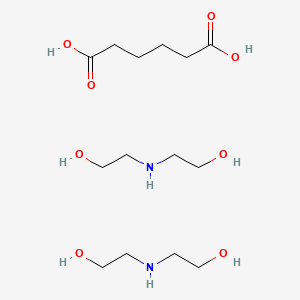
Einecs 285-118-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of adipic acid, compound with 2,2’-iminodiethanol (1:2), involves the reaction of adipic acid with 2,2’-iminodiethanol under controlled conditions. The reaction typically occurs in a solvent such as water or an organic solvent, with the temperature maintained between 50°C and 100°C. The reaction mixture is stirred for several hours until the desired product is formed. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Adipic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Adipic acid, compound with 2,2’-iminodiethanol (1:2), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of adipic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Adipic acid, compound with 2,2’-iminodiethanol (1:2), can be compared with other similar compounds such as:
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
2,2’-Iminodiethanol: An amino alcohol used in the synthesis of surfactants and other chemicals. The uniqueness of adipic acid, compound with 2,2’-iminodiethanol (1:2), lies in its combination of properties from both adipic acid and 2,2’-iminodiethanol, making it useful in a wide range of applications
Properties
CAS No. |
85029-95-4 |
|---|---|
Molecular Formula |
C14H32N2O8 |
Molecular Weight |
356.41 g/mol |
IUPAC Name |
hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |
InChI Key |
FEEXJOLKHCHAEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


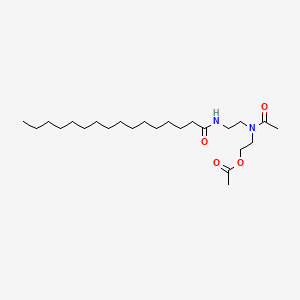
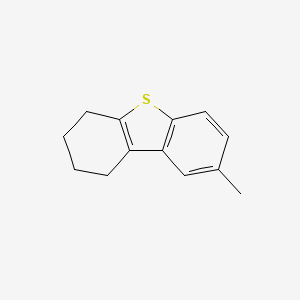

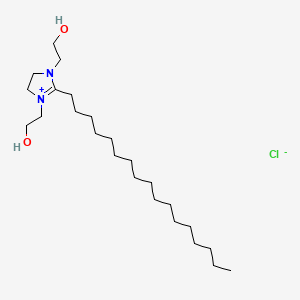
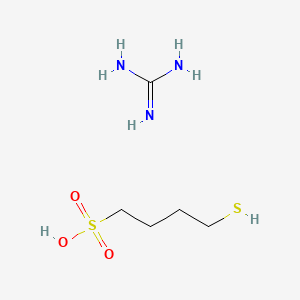
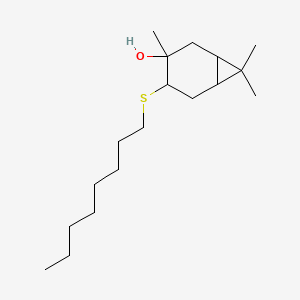
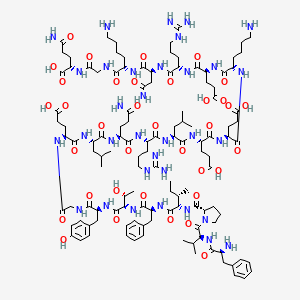
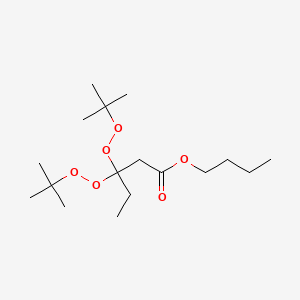
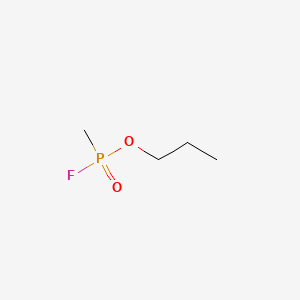


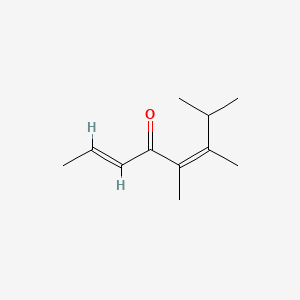
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
